Ethyl 4-((4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)amino)-4-oxobutanoate
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Overview
Description
Ethyl 4-((4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)amino)-4-oxobutanoate is a compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used as peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .
Mode of Action
1,2,4-oxadiazole derivatives have been shown to interact with their targets by binding to the active site, leading to inhibition or activation of the target .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with various biochemical pathways, including those involved in cancer therapy, age-related diseases, and antimicrobial activity .
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is known to be a bioisostere of amide and shows better hydrolytic and metabolic stability .
Result of Action
1,2,4-oxadiazole derivatives have been associated with a broad spectrum of biological activities, including antibacterial, antifungal, and nematocidal activity .
Action Environment
The design of compounds with a 1,2,4-oxadiazole core is often based on the idea that these compounds will have good thermal stability .
Preparation Methods
The synthesis of ethyl 4-((4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)amino)-4-oxobutanoate typically involves the condensation of amidoximes with isatoic anhydrides under basic conditions . The reaction is promoted by sodium hydroxide in dimethyl sulfoxide (DMSO), leading to the formation of the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-((4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethyl 4-((4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)amino)-4-oxobutanoate has several scientific research applications:
Comparison with Similar Compounds
Ethyl 4-((4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)amino)-4-oxobutanoate can be compared with other oxadiazole derivatives, such as:
3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Known for its energetic properties and thermal stability.
3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole): Exhibits high density and thermal stability.
Ethyl 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazole-5-carboxylate: Used in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)anilino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-3-21-14(20)9-8-13(19)17-12-6-4-11(5-7-12)15-16-10(2)18-22-15/h4-7H,3,8-9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUYPNKPGUORBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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